Choline Alfoscerate
Overview
Description
Glycerylphosphorylcholine is a natural choline compound found in the brain. It is a water-soluble phospholipid precursor that plays a crucial role in various physiological functions, particularly in the brain. Glycerylphosphorylcholine is known for its potential to improve neurological function and is widely used as a dietary supplement .
Mechanism of Action
Target of Action
Choline Alfoscerate, also known as SN-glycero-3-phosphocholine, primarily targets the acetylcholine receptors (AChR) in the brain . Acetylcholine is an essential neurotransmitter involved in various brain functions, including memory formation, attention, and learning .
Mode of Action
This compound acts as a precursor to acetylcholine . Upon ingestion, it crosses the blood-brain barrier efficiently . By interacting with the acetylcholine receptor, this compound enhances acetylcholine signaling in the brain, which is crucial for cognitive function .
Biochemical Pathways
This compound is a component of phosphatidylcholines, in which the two hydroxy groups of glycerol are esterified with fatty acids . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination . It is a precursor of different metabolites including the neurotransmitter acetylcholine, the membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl donor betaine .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using population pharmacokinetic modeling . The one-compartment model with circadian input, first-order absorption, and first-order elimination well described the plasma concentration of choline . Furthermore, three times daily dosing of this compound increased choline exposure than once a day administration with the same amount of this compound .
Result of Action
The primary result of this compound’s action involves its role as a precursor to acetylcholine, enhancing the synthesis of acetylcholine and phospholipids of neuronal membranes . This leads to improved cognitive function, particularly in the management of declining cognitive function associated with neurodegenerative and vascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the demand for choline increases particularly during pregnancy as it is important for placental function, fetal growth, and brain development . Choline deficiency can cause serious medical conditions such as premature birth, cystic fibrosis, and hepato-steatosis . Therefore, a sufficient choline intake is necessary for growth and homeostasis .
Biochemical Analysis
Biochemical Properties
Choline Alfoscerate plays a crucial role in biochemical reactions, particularly in the synthesis of acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline acetyltransferase, which catalyzes the transfer of an acetyl group to choline, forming acetylcholine. Additionally, this compound is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This interaction is facilitated by the enzyme phospholipase D, which hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances cell signaling pathways, particularly those involved in cholinergic neurotransmission. By increasing the availability of acetylcholine, it supports synaptic transmission and plasticity, which are essential for learning and memory. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in neuronal growth and differentiation. It also impacts cellular metabolism by providing choline, which is necessary for the synthesis of membrane phospholipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates choline transporters, facilitating the uptake of choline into neurons. Once inside the cell, this compound is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This process is crucial for maintaining cholinergic neurotransmission. Additionally, this compound modulates the activity of enzymes involved in phospholipid metabolism, thereby influencing membrane fluidity and integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under normal conditions but can degrade when exposed to high humidity or extreme temperatures. Long-term studies in vitro and in vivo have demonstrated that this compound can enhance cognitive function and neuroprotection over extended periods. Its efficacy may diminish with prolonged use due to potential degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and enhance neuroprotection without significant adverse effects. High doses can lead to toxicity, manifesting as agitation, hyperactivity, and, in severe cases, neurotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized into choline and glycerol-1-phosphate. Choline is a precursor of acetylcholine, which is synthesized by the enzyme choline acetyltransferase. Glycerol-1-phosphate is used to support cellular membranes. Additionally, this compound participates in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine from choline .
Transport and Distribution
This compound is rapidly absorbed and easily crosses the blood-brain barrier. It is transported into neurons via choline transporters and distributed within the brain. Once inside the neurons, it is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This efficient transport and distribution mechanism ensure that this compound can effectively support cholinergic neurotransmission and cognitive function .
Subcellular Localization
Within cells, this compound is localized primarily in the cytoplasm and is associated with cellular membranes. It is involved in the synthesis of membrane phospholipids, which are essential for maintaining cell structure and function. Additionally, this compound may be targeted to specific cellular compartments, such as synaptic vesicles, where it supports neurotransmitter release and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerylphosphorylcholine can be synthesized through various methods. One common method involves the transesterification of natural lecithin using supported sodium methoxide as a catalyst. The optimal conditions for this reaction include a concentration of phosphorylcholine of 0.1 mol·L⁻¹, a stirring speed of 600 rpm, a catalyst amount of 7.5 g·L⁻¹, a reaction temperature of 45°C, and a reaction time of 4 hours. This method can achieve a conversion rate of phosphatidylcholine of up to 99% .
Another method involves a two-step synthetic route using a flow reactor. The first step involves the synthesis of phosphorylcholine using choline chloride and phosphoryl oxychloride, followed by the reaction of phosphorylcholine with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This method provides high conversion yields of 97% and 79% for the first and second steps, respectively .
Industrial Production Methods: Industrial production of glycerylphosphorylcholine typically involves the chemical or enzymatic deacylation of phosphatidylcholine-enriched soya phospholipids, followed by chromatographic purification. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycerylphosphorylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products: The major products formed from these reactions include various derivatives of glycerylphosphorylcholine, which can be used in different applications, such as pharmaceuticals and dietary supplements.
Scientific Research Applications
Glycerylphosphorylcholine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular functions and signaling pathways. In medicine, glycerylphosphorylcholine is used to improve cognitive function and treat neurological disorders such as Alzheimer’s disease and multi-infarct dementia. It is also used to enhance attention, cognition, and memory in individuals of all ages .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glycerylphosphorylcholine include CDP-choline (cytidine diphosphate-choline) and phosphatidylcholine. Both of these compounds are also precursors to acetylcholine and play important roles in cognitive function .
Uniqueness: Glycerylphosphorylcholine is unique in its ability to rapidly deliver choline to the brain and its high bioavailability. It is also known for its neuroprotective effects and its potential to improve cognitive function, making it a valuable compound in the field of neuroscience .
Properties
CAS No. |
28319-77-9 |
---|---|
Molecular Formula |
C8H20NO6P |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
SUHOQUVVVLNYQR-QMMMGPOBSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O |
SMILES |
C[N+](C)(C)CCOP(=O)(O)OCC(CO)O |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O |
Appearance |
Solid powder |
melting_point |
142.5 °C |
28319-77-9 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Phosphocholine, Glycerol Alfoscerate, Choline Alphoscerate, Choline Choline Alfoscerate Choline Alphoscerate Choline Glycerophosphate Glycerol 3 Phosphocholine Glycerol 3-Phosphocholine Glycerophosphate, Choline Glycerophosphorylcholine Glycerylphosphorylcholine L alpha Glycerylphosphorylcholine L-alpha-Glycerylphosphorylcholine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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